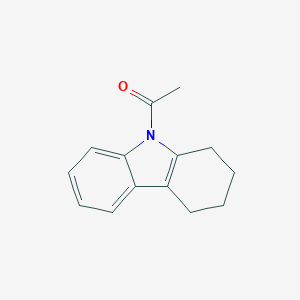

9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole

説明

9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole is a tetrahydrocarbazole derivative featuring an acetyl group at the 9-position of the partially saturated carbazole scaffold. The parent compound, 2,3,4,9-tetrahydro-1H-carbazole, consists of a six-membered cyclohexane ring fused to a pyrrole moiety, forming a tricyclic structure . Substitutions at the 9-position, such as the acetyl group, modulate electronic and steric properties, enhancing biological activity and selectivity in pharmacological applications.

特性

IUPAC Name |

1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2,4,6,8H,3,5,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKAGIJKYRVETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(CCCC2)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298159 | |

| Record name | 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13815-69-5 | |

| Record name | NSC121197 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct N-Acetylation

Reactants :

-

2,3,4,9-Tetrahydro-1H-carbazole

-

Acetyl chloride or acetic anhydride

Conditions :

-

Base (e.g., pyridine, triethylamine) in dichloromethane or THF

-

Room temperature, 2–4 hours

Outcomes :

Catalytic Acetylation

Recent advances employ Lewis acids like ZnCl<sub>2</sub> or FeCl<sub>3</sub> to enhance regioselectivity:

One-Pot Tandem Synthesis

Combining cyclization and acetylation in a single step reduces purification needs:

Protocol :

-

Mix cyclohexanone, 4-acetylphenylhydrazine, and acetyl chloride in acetic acid.

-

Reflux at 80°C for 8 hours.

Advantages :

-

Eliminates intermediate isolation, improving overall yield (82%).

-

Acidic solvent concurrently catalyzes cyclization and acetylation.

Solvent and Temperature Optimization

Industrial-scale production prioritizes solvent systems that balance cost and efficiency:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 78 | 12 | 68 |

| Acetic acid | 118 | 6 | 85 |

| Water/DMF | 100 | 5 | 78 |

Key findings:

-

Water/DMF mixtures (1:1 v/v) enable faster reactions (5 hours) by improving reactant solubility.

-

Elevated temperatures (>100°C) in pressurized systems further reduce time but risk decomposition.

Purification and Characterization

Purification Methods :

-

Column chromatography (SiO<sub>2</sub>, hexane/ethyl acetate 4:1) achieves >95% purity.

-

Recrystallization from ethanol/water mixtures yields crystalline product (mp 116–117°C).

Analytical Data :

-

<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 2.37 (s, 3H, COCH<sub>3</sub>), 6.97–8.01 (m, aromatic H).

-

HPLC : Retention time 12.3 min (C18 column, 70% methanol).

Industrial-Scale Considerations

Batch vs. Continuous Flow :

-

Batch reactors dominate due to simplicity, but generate 15–20% waste.

-

Microreactors enable precise temperature control, reducing side products by 30%.

Catalyst Recycling :

化学反応の分析

9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate . The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with selenium dioxide can yield 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one .

科学的研究の応用

CRTH2 Receptor Antagonism

One of the most significant applications of 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole is its role as a CRTH2 receptor antagonist . This receptor is involved in various allergic and inflammatory responses. The compound has been shown to be effective in treating several conditions related to chronic and acute allergic immune disorders, including:

- Allergic asthma

- Chronic obstructive pulmonary disease (COPD)

- Dermatitis

- Inflammatory bowel disease

- Rheumatoid arthritis

Research indicates that it can prevent or treat these conditions by inhibiting the action of prostaglandins, which are mediators of inflammation and allergic responses .

Anti-Prion Activity

Recent studies have highlighted the potential of this compound derivatives in combating prion diseases. These compounds have demonstrated efficacy in cellular models of transmissible spongiform encephalopathies (TSEs). The structural characteristics that contribute to their activity include the presence of specific functional groups that enhance binding to molecular targets involved in prion propagation .

Antiviral Properties

Carbazole derivatives, including this compound, have been investigated for their antiviral activities. They have shown promise against various viruses such as:

- HIV

- Hepatitis C virus (HCV)

- Herpes Simplex Virus (HSV)

These compounds are being explored for their ability to inhibit viral replication and modulate immune responses .

Synthesis and Derivatives

The synthesis of this compound typically involves condensation reactions that yield various derivatives with enhanced biological activity. The ability to modify this compound allows researchers to explore a wide range of pharmacological properties and optimize efficacy against specific diseases .

作用機序

The mechanism of action of 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with molecular targets such as the CREB-binding protein . This interaction can modulate various cellular pathways, leading to its observed biological effects. The specific pathways and molecular targets involved may vary depending on the derivative and the biological context.

類似化合物との比較

Key Observations

- Anti-prion activity : GJP14 derivatives with bulky, polar substituents (e.g., piperidinylpropyl) at the 9-position showed enhanced activity due to optimized hydrogen bonding and steric interactions .

- Anticancer activity : Triazole-tethered derivatives (e.g., compound 5m) demonstrated telomerase inhibition in breast cancer cells, with substituent length and polarity affecting cellular uptake . Mannich base derivatives (e.g., J-1 to J-5) exhibited IC₅₀ values <10 µM against glioma cells, attributed to improved membrane permeability .

- Antiviral activity : 5,8-Disubstituted tetrahydrocarbazoles (e.g., HCV NS5B inhibitors) required n-propyl groups for optimal enzyme binding, while cyclopenta[b]indole analogs showed marginally higher potency .

Pharmacological Selectivity and Limitations

- Aromaticity vs. Saturation : Fully aromatic carbazoles (e.g., indole derivatives) exhibit stronger π–π interactions in receptor binding compared to partially saturated analogs, as seen in dopamine D3 receptor antagonism studies .

- Toxicity : Some derivatives (e.g., 6-chloro-8-nitro analogs) showed cytotoxicity at 30 µM, limiting therapeutic utility .

生物活性

9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole is an organic compound belonging to the carbazole family, characterized by its unique three-ring structure that includes a pyrrole ring fused to two benzene rings. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurobiology.

- Chemical Formula : C14H15NO

- IUPAC Name : 1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone

- Molecular Weight : 227.258 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it acts as a coactivator for the CREB-binding protein (CREBBP), enhancing transcriptional activity towards cAMP-responsive genes. This interaction is crucial for various cellular processes including gene expression regulation and neuronal signaling .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been studied as a precursor for synthesizing other carbazole derivatives with enhanced anticancer activity. For instance, derivatives synthesized from this compound have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo models .

Anti-Prion Activity

A study demonstrated that derivatives of this compound exhibit anti-prion activity. The most effective derivatives displayed up to eight times the potency of the lead compound GJP14 against transmissible spongiform encephalopathies (TSEs). The structural requirements for this activity include specific substitutions on the tricyclic aromatic ring .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It was found to enhance neuronal survival in models of neurodegeneration by modulating signaling pathways involved in cell survival and apoptosis .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-Acetyl-2,3,4,9-tetrahydro-1H-carbazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Fisher indole cyclization using cyclohexanone derivatives and substituted phenylhydrazines. For example, 6-chloro-1,2,3,4-tetrahydrocarbazole was synthesized with ~98% yield using 4-chlorophenylhydrazine and cyclohexanone under acidic conditions . Acetylation of the tetrahydrocarbazole core can be achieved via Friedel-Crafts acylation or nucleophilic substitution, depending on the reactivity of the acetylating agent. Reaction optimization (e.g., temperature, catalyst loading) is critical; DMAP-based ionic liquids (0.2–0.3 equiv.) have been shown to enhance yields in similar indole syntheses by stabilizing intermediates .

Q. How is structural characterization performed for this compound, and what analytical techniques are essential?

- Methodology :

- NMR Spectroscopy : ¹H, ¹³C, and 2D NMR (e.g., ¹H-¹⁵N HMBC) are used to confirm regioselectivity and acetyl group positioning. For example, ¹H-¹⁵N HMBC can resolve ambiguities in carbazole nitrogen environments .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. ORTEP-III visualizes thermal ellipsoids and molecular geometry, ensuring accurate bond-length and angle measurements .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, particularly for derivatives with halogen or nitro substituents .

Q. What are the common impurities or byproducts observed during synthesis?

- Key Contaminants : Over-acetylation products or regioisomeric carbazoles may form if reaction conditions (e.g., stoichiometry, temperature) are suboptimal. For instance, Mannich reactions involving formaldehyde and amines can yield bis-carbazole derivatives (e.g., 9,9′-methylenebis analogs) if not carefully controlled .

Advanced Research Questions

Q. How can computational methods guide the optimization of 9-Acetyl-tetrahydrocarbazole derivatives for biological activity?

- Methodology :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins. For example, derivatives modified at the 9-position showed anti-prion activity by binding to PrPSc aggregates .

- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate acetyl group substituents with inhibitory potency (e.g., VEGF suppression in tumor cells, as seen with PTC-858 analogs) .

- MD Simulations : Molecular dynamics assess stability of ligand-protein complexes, particularly for membrane-bound targets like VEGF receptors .

Q. What strategies resolve contradictions in crystallographic data for tetrahydrocarbazole derivatives?

- Approaches :

- Twinned Data Refinement : SHELXL’s TWIN and BASF commands can model twinning in crystals, common in carbazoles due to planar stacking .

- Disorder Modeling : For flexible acetyl groups, PART and SUMP instructions in SHELXL refine occupancy ratios of disordered atoms .

- Validation Tools : PLATON’s ADDSYM checks for missed symmetry, while Rint values > 0.05 suggest data quality issues requiring re-measurement .

Q. How do electronic effects of substituents influence the reactivity of the carbazole core in functionalization reactions?

- Case Study :

- Electron-Withdrawing Groups (EWGs) : Acetyl groups at the 9-position deactivate the carbazole ring, directing electrophilic substitution to the 3- or 6-positions. This was observed in nitration reactions of 6-chloro-tetrahydrocarbazole, where EWGs suppressed competing side reactions .

- Steric Effects : Bulky substituents at the 9-position hinder periplanar transition states in cycloadditions, necessitating microwave or high-temperature conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。